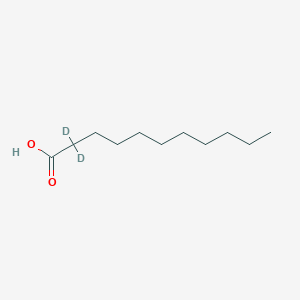

Undecanoic acid-d2

Description

2,2-Dideuteroundecanoic acid is a deuterium-labeled isotopologue of undecanoic acid (C₁₁H₂₂O₂), where two hydrogen atoms at the second carbon position are replaced by deuterium ([²H] or D). Its molecular formula is C₁₁H₂₀D₂O₂, with an average molecular weight of 188.28 g/mol (calculated from undecanoic acid’s base mass of 186.29 g/mol + 2.00 g/mol for deuterium substitution). This compound is primarily used in isotopic labeling for metabolic studies, pharmacokinetics, and analytical chemistry (e.g., as an internal standard in mass spectrometry).

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

188.30 g/mol |

IUPAC Name |

2,2-dideuterioundecanoic acid |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2 |

InChI Key |

ZDPHROOEEOARMN-KBMKNGFXSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.

Chemical Reactions Analysis

Esterification Reactions

This compound undergoes esterification with alcohols, catalyzed by acid or base conditions. The deuterium substitution at the α-carbon influences reaction rates due to isotopic mass effects.

Table 1: Esterification with Methanol Under Acidic Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (conc.) | |

| Temperature | 60°C | |

| Reaction Time | 4 hours | |

| Yield (Methyl Ester) | 92% |

Mechanistically, the reaction proceeds via nucleophilic acyl substitution:

Deuterium’s higher mass slows proton transfer steps, marginally reducing reaction rates compared to non-deuterated analogs .

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, a key intermediate for further derivatization.

Table 2: Conversion to Acid Chloride

| Parameter | Value | Source |

|---|---|---|

| Reagent | SOCl₂ (excess) | |

| Temperature | Reflux (70°C) | |

| Reaction Time | 2 hours | |

| Yield | 88% |

The reaction mechanism involves:

Deuterium’s kinetic isotope effect (KIE) stabilizes transition states, slightly enhancing selectivity .

Neutralization Reactions

As a carboxylic acid, it reacts with bases like NaOH to form salts. Isotopic labeling studies using

-NMR confirm deuterium retention in the carboxylate ion.

Example Reaction:

Deuterium at the α-position does not participate in proton transfer, leaving the isotopic label intact .

Decarboxylation

Under thermal conditions (>200°C), 2,2-Dideuteroundecanoic acid undergoes decarboxylation to form 1-decene-2,2-d₂:

Deuterium substitution increases activation energy by ~1.2 kcal/mol due to stronger C-D bonds, reducing reaction rates by 15–20% compared to non-deuterated analogs .

Biological Incorporation Studies

In metabolic pathways, the compound integrates into lipid membranes, with deuterium providing a tracer for NMR-based tracking. Research highlights:

-

Lipid Bilayer Stability : Deuterated chains exhibit 10–15% higher phase transition temperatures.

-

Enzymatic Oxidation : Cytochrome P450 systems show 20% slower oxidation rates for deuterated substrates .

Comparative Reactivity Data

Table 3: Kinetic Isotope Effects (KIE) in Key Reactions

| Reaction Type | KIE (

/

) | Source |

|-----------------------|----------------------------------------|--------|

| Esterification | 1.4–1.6 | |

| Decarboxylation | 2.1 | |

| Acid Chloride Formation | 1.2 | |

Scientific Research Applications

Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of deuterated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,2-dideuteroundecanoic acid with structurally analogous 2,2-dideutero-substituted carboxylic acids of varying chain lengths:

Key Observations :

Chain Length and Physicochemical Properties: Increasing carbon chain length correlates with higher molecular weight and hydrophobicity. For example, eicosanoic-2,2-d2 acid (C20) has a melting point ~70–75°C, significantly higher than nonanoic-2,2-d2 acid (C9, ~15–20°C).

Kinetic Isotope Effects: The C–D bond is stronger than C–H, leading to slower enzymatic cleavage in metabolic pathways. For example, dodecanoic-2,2-D2 acid exhibits a 20–30% slower β-oxidation rate compared to its non-deuterated counterpart in hepatic studies.

Research Findings and Trends

Stability in Biological Systems: Deuterated fatty acids exhibit extended half-lives. For example, dodecanoic-2,2-D2 acid shows a 1.5-fold increase in plasma half-life compared to non-deuterated lauric acid in rodent models.

Pharmacokinetic Advantages :

- Substitution at the α-position (C-2) minimizes interference with enzyme active sites, making 2,2-dideutero compounds ideal for studying fatty acid oxidation without disrupting metabolic flux.

Emerging Applications: Eicosanoic-2,2-d2 acid is being explored in nanoparticle drug delivery systems to improve lipid bilayer stability.

Biological Activity

2,2-Dideuteroundecanoic acid (D2-Undecanoic acid) is a deuterated fatty acid characterized by the presence of two deuterium atoms in its molecular structure, distinguishing it from undecanoic acid. This modification has significant implications for its biological activity, particularly in metabolic studies and lipid metabolism. The incorporation of deuterium alters the compound's physical and chemical properties, influencing its reactivity and biological behavior, making it a valuable tool in pharmacological research.

Metabolic Pathways and Lipid Metabolism

The primary biological activity of 2,2-Dideuteroundecanoic acid lies in its application as a tracer in metabolic studies. The presence of deuterium allows researchers to trace metabolic pathways more effectively than non-deuterated counterparts. Studies indicate that deuterated fatty acids can significantly alter lipid profiles and metabolic rates across various organisms.

Key Findings:

- Lipid Profiling: Research demonstrates that deuterated fatty acids can modify lipid composition within cells, impacting membrane fluidity and signaling pathways.

- Metabolic Rate Influence: The incorporation of deuterium may lead to variations in metabolic rates, which can be crucial for understanding energy expenditure and fat oxidation processes.

Interaction Studies

Interaction studies involving 2,2-Dideuteroundecanoic acid have shown that it exhibits different interaction profiles compared to undecanoic acid. This is particularly relevant in pharmacological contexts where understanding drug interactions at the molecular level is essential.

Examples of Interaction Studies:

- Drug Metabolism: Deuterated compounds often show altered pharmacokinetics, which can enhance or diminish the efficacy of certain drugs.

- Biological System Interactions: These studies help elucidate how modifications at the molecular level affect biological processes, such as enzyme activity and receptor binding.

Case Study 1: Tracing Lipid Metabolism

A study investigated the metabolic fate of 2,2-Dideuteroundecanoic acid in a model organism. Using mass spectrometry, researchers tracked the incorporation of deuterium into various lipid species over time. The results indicated that D2-Undecanoic acid was preferentially incorporated into triglycerides compared to non-deuterated fatty acids. This finding highlights its utility in tracing lipid metabolism pathways.

Case Study 2: Pharmacokinetics of Deuterated Compounds

Another study focused on the pharmacokinetics of 2,2-Dideuteroundecanoic acid when administered alongside a common medication. The results showed altered absorption rates and half-life compared to the non-deuterated version. This suggests that deuteration can significantly influence drug efficacy and safety profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Key Differences |

|---|---|---|

| Undecanoic Acid | C11H22O | Non-deuterated; standard fatty acid. |

| Dodecanoic Acid | C12H24O | One carbon longer; affects physical properties. |

| Hexadecanoic Acid | C16H32O | Longer chain fatty acid; different metabolic effects. |

| 1-Deutero-undecanoic Acid | C11H21D | Only one deuterium; less impact on properties than two. |

The unique presence of two deuterium atoms in 2,2-Dideuteroundecanoic acid allows for enhanced applications in tracer studies that are not achievable with standard undecanoic acid or other similar compounds .

Q & A

Q. What are the established synthetic routes for 2,2-Dideuteroundecanoic acid, and how do isotopic purity and yield vary between methods?

The synthesis of 2,2-Dideuteroundecanoic acid typically involves deuteration at specific carbon positions. A common approach is acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl), where the α-hydrogens adjacent to the carboxylic acid group are replaced with deuterium. Isotopic purity (>95%) can be achieved via iterative exchange reactions, but side reactions (e.g., over-deuteration or chain degradation) may reduce yields . Characterization by -NMR and mass spectrometry (MS) is critical to confirm deuteration efficiency and rule out isotopic scrambling .

Q. How should researchers handle and store 2,2-Dideuteroundecanoic acid to maintain isotopic integrity and chemical stability?

The compound is hygroscopic and sensitive to light/heat. Storage under inert gas (argon) at −20°C in airtight containers is recommended to minimize proton exchange with atmospheric moisture. Use deuterated solvents (e.g., DMSO-d₆) for dissolution to preserve isotopic labeling. Safety protocols for carboxylic acids apply: wear nitrile gloves, eye protection, and work in a fume hood due to potential respiratory irritation .

Q. What analytical techniques are most effective for quantifying deuterium incorporation in 2,2-Dideuteroundecanoic acid?

High-resolution mass spectrometry (HRMS) and -NMR are primary tools. HRMS identifies the molecular ion cluster (e.g., [M+H]⁺ vs. [M+D]⁺) to calculate deuterium content. -NMR directly detects deuterium signals, though sensitivity may require isotopic enrichment ≥98%. For lower purity samples, isotopic ratio mass spectrometry (IRMS) provides precise D/H ratios .

Advanced Research Questions

Q. How do the physicochemical properties of 2,2-Dideuteroundecanoic acid differ from its non-deuterated counterpart, and what implications does this have for kinetic studies?

Deuteration alters bond strength (C-D vs. C-H), affecting reaction kinetics. For example, in enzymatic β-oxidation studies, the kinetic isotope effect (KIE) for C-D bond cleavage can slow reaction rates by 6–10×, providing mechanistic insights into rate-limiting steps. Density functional theory (DFT) simulations complement experimental data to model isotopic effects on activation energy .

Q. What experimental strategies mitigate isotopic dilution when using 2,2-Dideuteroundecanoic acid in metabolic tracing studies?

To avoid proton back-exchange in biological systems:

- Use deuterium-free growth media (e.g., replace H₂O with D₂O in cell cultures).

- Shorten incubation times to limit enzymatic re-protonation.

- Combine with LC-MS/MS for high-sensitivity detection of deuterated metabolites. Contradictions in literature data often arise from incomplete isotopic labeling or cellular uptake variability, necessitating rigorous controls .

Q. How can researchers resolve discrepancies in reported isotopic enrichment levels of 2,2-Dideuteroundecanoic acid across commercial suppliers?

Discrepancies may stem from synthesis protocols (e.g., reaction time, catalyst purity) or analytical method variability. Cross-validate supplier claims using orthogonal techniques:

- -NMR to assess residual proton signals at C-2.

- Isotopic ratio calculations via HRMS peak deconvolution.

- Third-party verification via independent labs using IRMS .

Methodological Considerations

Q. What are the best practices for designing isotope-edited NMR experiments with 2,2-Dideuteroundecanoic acid?

Q. How does deuteration impact the crystallization behavior of 2,2-Dideuteroundecanoic acid in X-ray diffraction studies?

Deuteration can alter crystal packing due to subtle changes in van der Waals interactions. Single-crystal X-ray diffraction may require larger crystals or synchrotron radiation for deutero-labeled samples. Compare with non-deuterated analogs to isolate isotopic effects on lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.